2-(3-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one
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Overview
Description
2-(3-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one is a heterocyclic compound that contains a thiadiazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-(3-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent such as acetic anhydride to yield the desired thiadiazolidinone compound . Industrial production methods may involve optimizing these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-(3-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent in various studies.
Medicine: Research has indicated its potential use in developing new drugs for treating infections and other diseases.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
2-(3-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one can be compared with other similar compounds such as:
Thiazoles: These compounds also contain a sulfur and nitrogen heterocycle and exhibit various biological activities.
Thiophenes: Similar to thiadiazolidinones, thiophenes are used in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
61903-89-7 |
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Molecular Formula |
C10H12ClN3OS |
Molecular Weight |
257.74 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4,4-dimethyl-1-oxo-1,2,5-thiadiazolidin-3-imine |
InChI |
InChI=1S/C10H12ClN3OS/c1-10(2)9(12)14(16(15)13-10)8-5-3-4-7(11)6-8/h3-6,12-13H,1-2H3 |
InChI Key |
KCHJDRGUIQOKAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N)N(S(=O)N1)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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